REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:15])([CH3:14])[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:4][CH:3]=1.[N:16]([O-])=O.[Na+]>Cl.O>[NH:1]([C:2]1[CH:3]=[CH:4][C:5]([C:8]([CH3:14])([CH3:15])[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:6][CH:7]=1)[NH2:16] |f:1.2|
|
Name
|
|
Quantity
|
3.725 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C(C(=O)OCC)(C)C
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Name
|
|
Quantity
|
1.29 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
stannous chloride dihydrate
|
Quantity
|
20.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
14.5 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
|
Details
|
was added dropwise over about 15 minutes
|
Duration
|
15 min
|
Type
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CUSTOM
|
Details
|
Next, a small amount of insoluble solid was removed by filtration into a cold receiving flask
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Type
|
STIRRING
|
Details
|
stirred under nitrogen in an ice-acetone bath
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Type
|
ADDITION
|
Details
|
The addition
|
Type
|
CUSTOM
|
Details
|
remained at about -5° C
|
Type
|
CUSTOM
|
Details
|
A gummy material separated during the addition
|
Type
|
ADDITION
|
Details
|
After completion of the addition
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Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued at -10 to -5° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was decanted
|
Type
|
DISSOLUTION
|
Details
|
the residual gum was dissolved in 250 mL of ethyl acetate
|
Type
|
ADDITION
|
Details
|
The ethyl acetate solution was treated cautiously with 250 mL of saturated aqueous sodium bicarbonate solution
|
Type
|
STIRRING
|
Details
|
shaken in a separatory funnel
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with 50 mL of saturated aqueous sodium chloride solution
|
Type
|
FILTRATION
|
Details
|
The entire mixture was filtered before separation of the phases
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl acetate phase was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo at room temperature
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N(N)C1=CC=C(C=C1)C(C(=O)OCC)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.59 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |